molecular formula C10H12BrNO2 B090021 1-Bromo-4-isobutyl-2-nitrobenzene CAS No. 1242336-57-7

1-Bromo-4-isobutyl-2-nitrobenzene

Cat. No. B090021
CAS RN: 1242336-57-7
M. Wt: 258.11 g/mol
InChI Key: DPEAEAIYPYXSLG-UHFFFAOYSA-N
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Description

1-Bromo-4-isobutyl-2-nitrobenzene (BIBN) is an organic compound with a unique combination of nitrogen, bromine and isobutyl groups. It is a colorless solid with a molecular weight of 255.02 g/mol and a melting point of 44.7 °C. BIBN is used in a variety of applications, including pharmaceuticals, agrochemicals, and synthetic intermediates. It is also used in the synthesis of a number of compounds, including nitroaromatics, nitroalkanes, and nitroamines.

Scientific Research Applications

  • Photoelectrochemical Studies : The photoelectrochemical reduction of p-bromo-nitrobenzene, closely related to 1-Bromo-4-isobutyl-2-nitrobenzene, has been studied for its electrochemical properties and potential applications in materials science. It was found that the radical anion of p-bromo-nitrobenzene is stable in the absence of light and exhibits significant photocurrents upon irradiation, leading to the formation of the nitrobenzene radical anion. This research suggests potential applications in light-sensitive electrochemical processes and materials (Compton & Dryfe, 1994).

  • X-Ray Diffraction Studies : Anisotropic displacement parameters for compounds similar to this compound were calculated and determined by X-ray diffraction experiments. These studies provide insights into the molecular structure and potential applications in crystallography and materials science (Mroz et al., 2020).

  • Synthetic Applications : The compound has been used as an intermediate in the synthesis of dofetilide, a medication for treating arrhythmia. This indicates its significance in pharmaceutical synthesis and medicinal chemistry (Zhai Guang-xin, 2006).

  • Reactivity in Ionic Liquids : Studies have shown that the radical anions of similar compounds are reactive in ionic liquids, suggesting potential applications in the development of new solvents and electrolytes for electrochemical applications (Ernst et al., 2013).

  • Polymer Solar Cells Enhancement : The addition of 1-Bromo-4-Nitrobenzene to the active layer of polymer solar cells has shown an improvement in device performance. This points to its use in enhancing the efficiency of solar energy devices (Fu et al., 2015).

  • Electron Paramagnetic Resonance Studies : The electrochemical properties and electron paramagnetic resonance spectra of halonitrobenzene anion radicals, closely related to this compound, have been investigated. These studies are significant for understanding the electron transfer processes in various chemical reactions (Kitagawa et al., 1963).

  • Nucleophilic Aromatic Substitution : The compound has been involved in studies related to nucleophilic aromatic substitution reactions, highlighting its role in synthetic chemistry (Gold et al., 1980).

  • Electrophilic Bromination : Research on the electrophilic bromination of nitrobenzene using barium tetrafluorobromate (III) has implications for the synthesis and functionalization of compounds like this compound (Sobolev et al., 2014).

Mechanism of Action

Target of Action

The primary targets of 1-Bromo-4-isobutyl-2-nitrobenzene are the aromatic compounds in organic chemistry. The compound interacts with these targets through a series of reactions, including bromination, Friedel-Crafts alkylation, and nitration .

Mode of Action

The mode of action of this compound involves several steps. First, a bromine atom is introduced by bromination with Br2/FeBr3. Next, a methyl group is introduced by Friedel–Crafts alkylation with CH3Cl/AlCl3. Finally, a nitro group is introduced by nitration with HNO3/H2SO4 .

In the case of free radical reactions, NBS (N-bromosuccinimide) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical then removes a hydrogen atom to form succinimide (SH), leading to a series of reactions .

Biochemical Pathways

The biochemical pathways affected by this compound involve the synthesis of polysubstituted benzenes. The order in which reactions are carried out is critical to the success of the overall scheme. The introduction of a new substituent is strongly affected by the directing effects of other substituents .

Pharmacokinetics

Safety data sheets suggest that the compound should be handled with care, indicating that it may have significant bioavailability .

Result of Action

The result of the action of this compound is the successful synthesis of a complex molecule through a multistep process. The compound’s action results in the formation of a polysubstituted benzene, which has various applications in organic chemistry .

Safety and Hazards

1-Bromo-4-isobutyl-2-nitrobenzene may cause skin irritation, serious eye irritation, and respiratory irritation. It may also cause damage to organs through prolonged or repeated exposure. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Nitro compounds like 1-Bromo-4-isobutyl-2-nitrobenzene are an important class of nitrogen derivatives. Their polar character and high dipole moments make them interesting subjects for future research .

properties

IUPAC Name

1-bromo-4-(2-methylpropyl)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-7(2)5-8-3-4-9(11)10(6-8)12(13)14/h3-4,6-7H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEAEAIYPYXSLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10615669
Record name 1-Bromo-4-(2-methylpropyl)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10615669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1242336-57-7
Record name 1-Bromo-4-(2-methylpropyl)-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242336-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-(2-methylpropyl)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10615669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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